molecular formula C12H14O2 B069143 3-((Benzyloxy)methyl)cyclobutanone CAS No. 172324-67-3

3-((Benzyloxy)methyl)cyclobutanone

Cat. No. B069143
Key on ui cas rn: 172324-67-3
M. Wt: 190.24 g/mol
InChI Key: FHBBBGYOVFMVIB-UHFFFAOYSA-N
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Patent
US08907128B2

Procedure details

In the above formulae, Bn is a benzyl group. First, copper(II) acetate monohydrate is dissolved in acetic acid, zinc powder is added to this solution, and allyl benzyl ether dissolved in dry diethyl ether was added thereto. Trichloroacetyl chloride and phosphoryl trichloride dissolved in dry diethyl ether are added dropwise to the solution. The reaction solution is refluxed, stirred, returned to room temperature, and filtered. The filtrate is washed, dehydrated, concentrated, and then to the residue are added acetic acid and zinc powder, followed by stirring under reflux. After the reaction solution is filtered, the filtrate is concentrated, the residue is dissolved in ethyl acetate, and zinc powder precipitated upon neutralization is filtered off. This filtrate is separated, washed with saturated NaHCO3 solution and brine, and the organic phase is dehydrated, concentrated, and evaporated under reduced pressure to remove the unreacted allyl benzyl ether, thereby to obtain 3-(benzyloxymethyl)cyclobutanone.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([O:8][CH2:9][CH:10]=[CH2:11])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.Cl[C:13](Cl)(Cl)[C:14](Cl)=[O:15].P(Cl)(Cl)(Cl)=O>C(O)(=O)C.C(OCC)C.O.C([O-])(=O)C.[Cu+2].C([O-])(=O)C.[Zn]>[CH2:1]([O:8][CH2:9][CH:10]1[CH2:13][C:14](=[O:15])[CH2:11]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:5.6.7.8|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(C(=O)Cl)(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
O.C(C)(=O)[O-].[Cu+2].C(C)(=O)[O-]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)OCC=C
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Zn]

Conditions

Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
ADDITION
Type
ADDITION
Details
are added dropwise to the solution
TEMPERATURE
Type
TEMPERATURE
Details
The reaction solution is refluxed
CUSTOM
Type
CUSTOM
Details
returned to room temperature
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The filtrate is washed
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
ADDITION
Type
ADDITION
Details
to the residue are added acetic acid and zinc powder
STIRRING
Type
STIRRING
Details
by stirring
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
FILTRATION
Type
FILTRATION
Details
After the reaction solution is filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is concentrated
DISSOLUTION
Type
DISSOLUTION
Details
the residue is dissolved in ethyl acetate
CUSTOM
Type
CUSTOM
Details
zinc powder precipitated upon neutralization
FILTRATION
Type
FILTRATION
Details
is filtered off
CUSTOM
Type
CUSTOM
Details
This filtrate is separated
WASH
Type
WASH
Details
washed with saturated NaHCO3 solution and brine
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to remove the unreacted allyl benzyl ether

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)OCC1CC(C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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